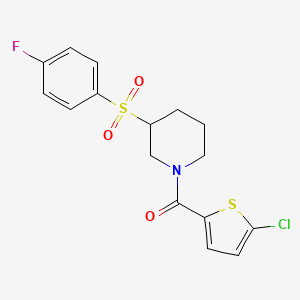
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have been associated with a wide range of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds with similar structures have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorteile Und Einschränkungen Für Laborexperimente
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its selectivity for BTK and its ability to inhibit both B-cell activation and inflammatory cytokine production. However, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has limitations, including its potential off-target effects and the need for further optimization of dosing regimens and combination therapies.
Zukünftige Richtungen
For (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone include clinical development for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further studies are needed to optimize dosing regimens and combination therapies, as well as to investigate potential off-target effects and long-term safety. Additionally, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone may have applications in other diseases that involve B-cell activation and inflammation, such as multiple sclerosis and asthma.
Synthesemethoden
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride and piperidine. The resulting intermediate undergoes further reactions to yield the final product. The purity and yield of (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can be optimized through various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in cancer treatment, autoimmune diseases, and inflammatory disorders. In preclinical studies, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has demonstrated selective inhibition of BTK (Bruton's tyrosine kinase), a key enzyme in B-cell receptor signaling that plays a crucial role in the proliferation and survival of malignant B-cells. (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting potential applications in autoimmune and inflammatory diseases.
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3S2/c17-15-8-7-14(23-15)16(20)19-9-1-2-13(10-19)24(21,22)12-5-3-11(18)4-6-12/h3-8,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBIPFCUGQPWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
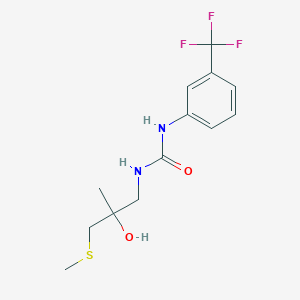
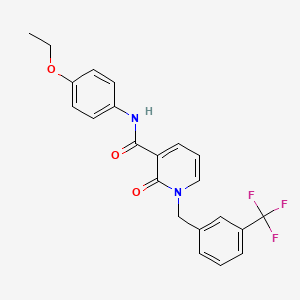
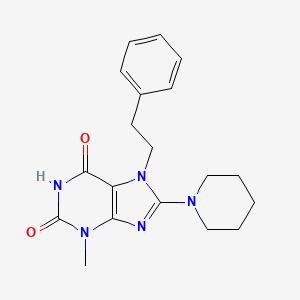
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)
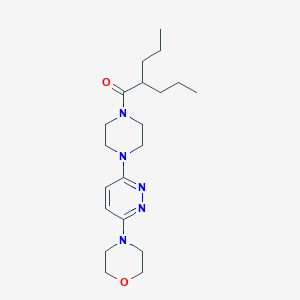
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
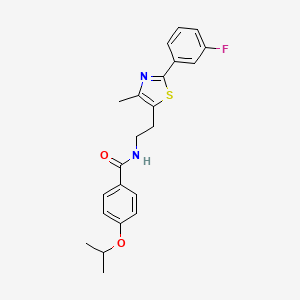
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)



